molecular formula C11H16ClNS B2417469 3-(Phenylthio)piperidine hydrochloride CAS No. 1171835-84-9

3-(Phenylthio)piperidine hydrochloride

Cat. No. B2417469
CAS RN: 1171835-84-9
M. Wt: 229.77
InChI Key: ZZOYNVJLEFAJHE-UHFFFAOYSA-N
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Description

“3-(Phenylthio)piperidine hydrochloride” is a chemical compound. It’s a derivative of piperidine, an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidine, the core structure of “this compound”, can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

1. Neuropharmacological Research

3-(Phenylthio)piperidine hydrochloride serves as an important structural template in neuropharmacological research. Its derivatives, such as ketamine and PCP (phencyclidine), are classic examples of psychoactive arylcycloalkylamines. This compound's analogues have been synthesized and characterized for neuropharmacological studies, highlighting its significance in exploring brain receptor interactions and neurotransmitter dynamics (Wallach et al., 2014).

2. Pharmaceutical Chemistry and Analysis

In pharmaceutical chemistry, this compound derivatives are involved in the synthesis and analysis of drugs. For instance, cloperastine hydrochloride, a piperidine derivative and a central antitussive drug, has been analyzed for its impurities, which include derivatives of this compound. This emphasizes the compound's relevance in ensuring the purity and efficacy of pharmaceutical products (Liu et al., 2020).

3. Chemical Structure Analysis

The structural analysis of this compound compounds contributes to the understanding of their chemical properties. Studies like the crystal and molecular structure analysis of related compounds provide insights into their conformation, bonding, and interactions, which are crucial for designing drugs and other chemical entities (Szafran et al., 2007).

4. Pharmaceutical Synthesis and Drug Design

This compound is utilized in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential in treating diseases like Alzheimer's and cognitive disorders. For example, compounds containing the piperidine framework are synthesized and evaluated for their anticancer properties, indicating the versatility of this compound in medicinal chemistry (Vinaya et al., 2011).

5. Biological Activity and Screening

The compound is also significant in biological screening and activity studies. For instance, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties, demonstrating its potential in developing new antimicrobial agents (Bedi et al., 2004).

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-(Phenylthio)piperidine hydrochloride”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

3-(Phenylthio)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is structurally similar to Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class . Therefore, it’s plausible that this compound may also act on opioid receptors, which play a crucial role in pain management .

Mode of Action

It’s also worth noting that certain piperidine derivatives have shown anti-inflammatory properties, potentially through COX-1 inhibition .

Biochemical Pathways

These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Result of Action

These compounds have shown promising IC50 values and significant inhibition of albumin denaturation .

properties

IUPAC Name

3-phenylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYNVJLEFAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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